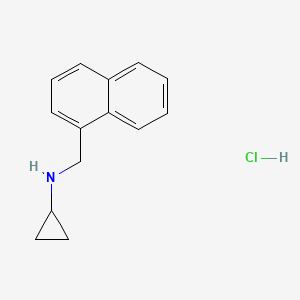
2-(Dimethoxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethoxymethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethoxymethyl group attached to the second position of the pyridine ring
Mechanism of Action
Target of Action
The primary targets of 2-(Dimethoxymethyl)pyridine are the isoelectronic transition metal moieties ReIX (CO)3 and PtIVXMe3 (X = halide) . These targets play a crucial role in the formation of bidentate chelate complexes .
Mode of Action
This compound interacts with its targets by forming bidentate chelate complexes . These complexes undergo fluxional processes which interconvert coordinated and pendant OMe groups . The rates and activation energies of these fluxions were measured by NMR methods .
Biochemical Pathways
The affected pathways involve the fluxional processes of the bidentate chelate complexes . These processes interconvert coordinated and pendant OMe groups, impacting the overall biochemical reactions .
Pharmacokinetics
The compound’s interaction with its targets and the resulting changes suggest potential impacts on bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action involve the formation of bidentate chelate complexes and the subsequent fluxional processes . These processes lead to the interconversion of coordinated and pendant OMe groups .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of organic solvents . These factors can impact the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethoxymethyl)pyridine typically involves the reaction of pyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethoxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
2-(Dimethoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various organic compounds and materials.
Comparison with Similar Compounds
2-(Dimethoxymethyl)pyridine can be compared with other pyridine derivatives, such as:
2,6-Bis(dimethoxymethyl)pyridine: This compound has two dimethoxymethyl groups attached to the pyridine ring, which can lead to different chemical and biological properties.
2-Methoxymethylpyridine: This compound has a single methoxymethyl group, making it less sterically hindered compared to this compound.
Uniqueness: The presence of the dimethoxymethyl group in this compound provides unique steric and electronic properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-(dimethoxymethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJCPHYNRTNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=N1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
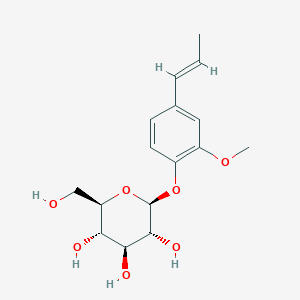
![2-(2-Bromo-4-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2465026.png)
![6'-bromo-6-chloro-N-(4-methoxyphenyl)-4,4'-diphenyl-[2,3'-biquinoline]-2'-amine](/img/structure/B2465027.png)
![Methyl 3-[5-(3-chlorophenyl)-1H-imidazol-2-yl]propanoate](/img/structure/B2465029.png)

![2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoyl-4-chlorophenyl)acetamide](/img/structure/B2465031.png)
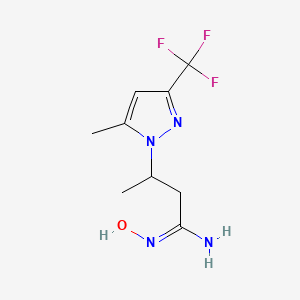
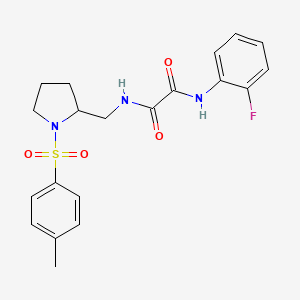

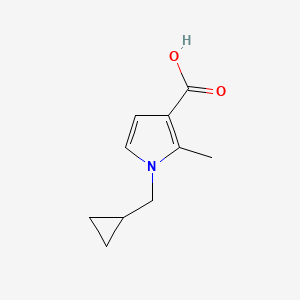
![(5E)-5-[(4,5-dibromofuran-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2465040.png)
![2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide](/img/structure/B2465041.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465045.png)
